molecular formula C11H13NO2 B11903860 Ethyl isoindoline-5-carboxylate

Ethyl isoindoline-5-carboxylate

Cat. No.: B11903860
M. Wt: 191.23 g/mol
InChI Key: ONPFYAZYJKDTAQ-UHFFFAOYSA-N
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Description

Ethyl isoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindoline ring system with an ethyl ester group attached to the carboxylate functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoindoline-5-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline ring system. One common method involves the use of copper-catalyzed cascade reactions, which provide an efficient pathway for the synthesis of isoindoline derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group and nitrogen-containing ring undergo oxidation under controlled conditions:

  • Ester oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the ester to a carboxylic acid. For example, oxidation of ethyl isoindoline-5-carboxylate yields isoindoline-5-carboxylic acid, a precursor for bioactive molecules.

  • Ring oxidation : The isoindoline ring can be oxidized to form isoindole derivatives, particularly in the presence of oxygen or peroxides. A study demonstrated that atmospheric oxygen facilitates the oxidation of isoindoline derivatives to 8-oxofuro[2,3-f]isoindole during multicomponent reactions .

Reaction Type Reagents/Conditions Major Product
Ester oxidationKMnO₄, H₂O, refluxIsoindoline-5-carboxylic acid
Ring oxidationO₂, benzene, reflux8-Oxofuro[2,3-f]isoindole

Reduction Reactions

The ester and keto groups (if present) are susceptible to reduction:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, producing isoindoline-5-methanol.

  • Keto reduction : Sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols without affecting the ester group.

Reaction Type Reagents/Conditions Major Product
Ester reductionLiAlH₄, dry etherIsoindoline-5-methanol
Keto reductionNaBH₄, methanol3-Hydroxyisoindoline-5-carboxylate

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

  • Amide formation : Reaction with amines (e.g., NH₃, primary amines) under basic conditions yields isoindoline-5-carboxamides.

  • Transesterification : Ethanol or methanol in acidic/basic media replaces the ethyl group, forming methyl or propyl esters.

Reaction Type Reagents/Conditions Major Product
Amide formationNH₃, NaOH, H₂OIsoindoline-5-carboxamide
TransesterificationMeOH, H₂SO₄, refluxMthis compound

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl converts the ester to isoindoline-5-carboxylic acid.

  • Basic hydrolysis : NaOH yields the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Reaction Type Reagents/Conditions Major Product
Acidic hydrolysisHCl (conc.), H₂O, refluxIsoindoline-5-carboxylic acid
Basic hydrolysisNaOH, H₂O, refluxSodium isoindoline-5-carboxylate

Cycloaddition and Multicomponent Reactions

The isoindoline core participates in cycloadditions:

  • Intramolecular Diels-Alder (IMDA) reactions : this compound derivatives undergo IMDA reactions with dienophiles like ethyl fumarate, forming polycyclic structures. A three-component reaction involving 3-(furyl)allylamine and ethylfumaroyl chloride produced an 8-oxofuro[2,3-f]isoindole derivative under reflux conditions .

Research Findings and Innovations

  • A 2021 study reported a novel three-component IMDAV/oxidation sequence using ethyl isoindoline derivatives, achieving regioselective formation of oxo-isoindole compounds .

  • Computational studies highlight the isoindoline ring’s aromaticity, which stabilizes intermediates during substitution and oxidation reactions .

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Ongoing research focuses on optimizing reaction conditions for scalability and exploring novel biological activities.

Scientific Research Applications

Chemistry

Ethyl isoindoline-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, facilitating the development of novel compounds with desirable properties.

Medicine

Research indicates that this compound has potential therapeutic applications, particularly in the development of pharmaceuticals. Its bioactive properties are being investigated for:

  • Anticancer Activity: Studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cancer biology .
  • Antiviral Properties: this compound has shown promise in modulating enzymes related to viral replication, making it a candidate for antiviral drug development .
  • Anti-inflammatory Effects: The compound is being explored for its potential to reduce inflammation, which is critical in various chronic diseases .

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments: Its unique chemical properties allow it to be used as a precursor in the production of colorants.
  • Polymer Additives: The compound can enhance the performance characteristics of polymers, contributing to the development of advanced materials .

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

  • Anticancer Studies : Research has demonstrated that this compound exhibits selective inhibition against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Antiviral Research : Investigations into its antiviral properties have shown that this compound may effectively inhibit key enzymes involved in viral replication pathways, providing a basis for further pharmacological studies .
  • Material Science Applications : In material science, this compound has been utilized as an additive in polymer formulations, enhancing durability and performance characteristics .

Mechanism of Action

The mechanism of action of ethyl isoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

  • Ethyl isoindoline-1-carboxylate
  • Ethyl isoindoline-3-carboxylate
  • Ethyl isoindoline-4-carboxylate

Comparison: Ethyl isoindoline-5-carboxylate is unique due to its specific substitution pattern at the 5-position, which can influence its reactivity and biological activity.

Biological Activity

Ethyl isoindoline-5-carboxylate (EIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant studies.

Synthesis and Characterization

EIC can be synthesized through various methods, including cyclization reactions involving isoindole derivatives. The synthesis typically involves the reaction of an appropriate carboxylic acid with ethyl isocyanate or similar reagents under controlled conditions. Characterization of EIC is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindoline, including EIC, exhibit promising antimicrobial properties. For instance, a study reported that certain isoindole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin, indicating strong potential for therapeutic applications in treating infections .

Table 1: Antimicrobial Activity of Isoindole Derivatives

CompoundInhibition Zone (mm)IC50 (μmol/mL)
EIC151.174
Compound 3180.0478
Gentamicin16-

Anticancer Activity

EIC has also been evaluated for its anticancer properties. In vitro studies have shown that EIC and its derivatives can induce apoptosis in various cancer cell lines, including colorectal (Caco-2) and colon (HCT-116) cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptotic pathways .

Table 2: Anticancer Activity of EIC

Cell LineIC50 (μmol/mL)Mechanism of Action
Caco-25.0Apoptosis induction
HCT-1164.8Cell cycle arrest

Antileishmanial Activity

EIC has shown significant antileishmanial activity, particularly against Leishmania tropica. One study reported an IC50 value of 0.0478 μmol/mL for one of the derivatives, which was more effective than the first-line treatment, Glucantime . This highlights the potential for developing new treatments for leishmaniasis.

Structure-Activity Relationships (SAR)

The biological activity of EIC can be influenced by structural modifications. SAR studies indicate that lipophilicity plays a crucial role in enhancing antimicrobial and anticancer activities. For example, halogenation at specific positions on the isoindole ring has been associated with increased potency against various pathogens and cancer cells .

Table 3: SAR Insights on Isoindole Derivatives

ModificationEffect on Activity
HalogenationIncreased antimicrobial potency
Alkyl chain lengthOptimal length enhances activity
Functional group typeAmino groups enhance anticancer effects

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several isoindole derivatives, including EIC, and tested their efficacy against multiple bacterial strains. Results indicated that compounds with higher lipophilicity exhibited greater antibacterial effects .
  • Anticancer Research : In another investigation, EIC was tested on multiple cancer cell lines where it demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways, marking it as a candidate for further development in cancer therapy .
  • Leishmaniasis Treatment : A comparative study highlighted the effectiveness of EIC derivatives against Leishmania tropica, suggesting that structural modifications could lead to more effective treatments compared to existing therapies .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-5-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8/h3-5,12H,2,6-7H2,1H3

InChI Key

ONPFYAZYJKDTAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CNC2)C=C1

Origin of Product

United States

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